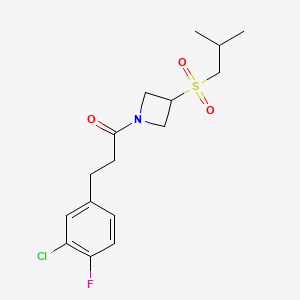
4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Nonlinear Optical Studies
4-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine and its derivatives, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA), have been studied for their nonlinear optical properties. The molecular structure, determined by X-ray diffraction and supported by density functional theory calculations, shows stability and a small energy gap between the HOMO and LUMO, indicating intramolecular charge transfer responsible for these optical properties (Tamer et al., 2016).
2. Corrosion Inhibition
Compounds like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine have shown effectiveness as corrosion inhibitors for pure iron in acidic media. These inhibitors are adsorbed on the iron surface, following the Langmuir adsorption isotherm model, and have demonstrated high inhibition efficiency, making them valuable for industrial applications (Chetouani et al., 2005).
3. Synthesis and Characterization of Derivatives
Various studies focus on synthesizing and characterizing derivatives of this compound, exploring their structural and chemical properties. These include investigations into their crystal structure, spectroscopic characteristics, and potential biological activities, such as antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
4. Tautomerism and Spectroscopic Studies
The tautomerism of compounds derived from this compound has been studied, particularly in the context of azo dyes. These studies provide insights into the molecular behavior of these compounds and their potential applications in dye and pigment industries (Deneva et al., 2019).
5. Fluorescent Chemosensors
Compounds based on this compound have been synthesized and used as fluorescent chemosensors. They exhibit multi-responsive properties to UV/Vis lights and metal ions, showing potential in detecting Al3+ and Zn2+ in water samples (Gao et al., 2018).
6. Antiviral Activity
Derivatives of this compound have been synthesized and tested for their antiviral activity. Some of these derivatives showed promising results against herpes simplex virus type-1, highlighting their potential in developing new antiviral agents (Tantawy et al., 2012).
Properties
IUPAC Name |
4-methyl-2-(2-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-5-3-4-6-10(8)14-11(12)9(2)7-13-14/h3-7H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXPDHVPIYVSGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
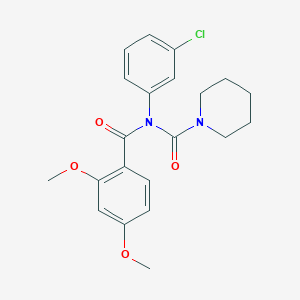

![1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371245.png)
![Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2371246.png)
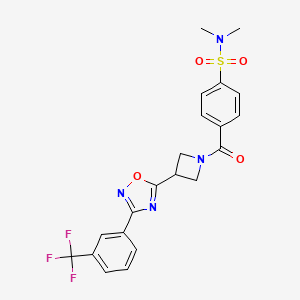
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2371248.png)
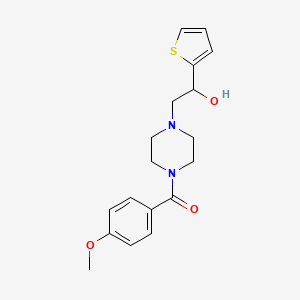

![[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2371252.png)

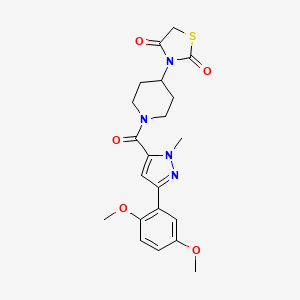
![N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2371261.png)
